Almotriptan N-Oxide Hydrochloride
Overview
Description
Almotriptan N-Oxide Hydrochloride is a chemical compound derived from Almotriptan, a triptan medication primarily used for the treatment of migraine headaches. Almotriptan works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Almotriptan N-Oxide Hydrochloride involves the oxidation of Almotriptan. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Almotriptan N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Zinc, acetic acid.
Solvents: Dichloromethane, ethanol.
Conditions: Controlled temperature and pH, inert atmosphere for sensitive reactions.
Major Products Formed
Oxidation: this compound.
Reduction: Almotriptan.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Almotriptan N-Oxide Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological receptors and its pharmacokinetics.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Almotriptan in pharmacological studies.
Industry: Used in the pharmaceutical industry for quality control and as an impurity standard in drug formulation
Mechanism of Action
Almotriptan N-Oxide Hydrochloride exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels. This action helps to alleviate migraine symptoms by reducing the dilation of blood vessels and the associated pain. The compound also affects the redistribution of blood flow in the brain, contributing to its antimigraine effects .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to other triptans.
Frovatriptan: Noted for its longer duration of action.
Uniqueness
Almotriptan N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which can influence its pharmacokinetics and interactions with biological receptors. This makes it a valuable compound for studying the metabolism and pharmacological effects of Almotriptan and its derivatives .
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.ClH/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHFMJWUYYRKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.